Cas no 18110-87-7 (Methyl nigakinone)
4,5-dimethoxyxanthin-6-one is a potent \ noncompetitive inhibitor of CYP1A2 mediated phenacetin o-deethylation with an IC50 value of 1.7 μ M. The Ki value was 2.6 μ M. 4,5-dimethoxyxanthin-6-one is an alkaloid isolated from Picrasma quassioides Bennet (Simaroubaceae)
Methyl nigakinone structure
Methyl nigakinone Properties
Names and Identifiers
-
- 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy-
- 4,5-Dimethoxycanthin-6-one
- 4,5-Dimethoxy-6-oxo-6H-indolo<3.2.1-de><1.5>naphthyridin
- 4,5-Dimethoxy-canthin-6-on
- Methyl nigakinone
- Nigakinon-methylether
- [ "Methylnigakinone" ]
- Methylnigakinone
- 6H-indolo[3,2,1-de][1,5]naphthyridin-6-one, 4,5-dimethoxy-
- W1075
- C16996
- Q27151344
- 18110-87-7
- CHEMBL2386324
- CS-0017767
- E80581
- InChI=1/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H
- DTXSID90171076
- 3,4-dimethoxy-1,6-diazatetracyclo[7.6.1.0^{5,16.0^{10,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
- 3,4-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
- CHEBI:80849
- B0005-171424
- PD196219
- HY-N1882
- AKOS032948585
- MS-23973
- DA-60310
- +Expand
-
- ATONBUGCNDSBBC-UHFFFAOYSA-N
- 1S/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H3
- O(C([H])([H])[H])C1=C(C(N2C3=C([H])C([H])=C([H])C([H])=C3C3C([H])=C([H])N=C1C2=3)=O)OC([H])([H])[H]
Computed Properties
- 280.08500
- 0
- 4
- 2
- 280.084792
- 21
- 490
- 0
- 0
- 0
- 0
- 0
- 1
- 2.3
- 53.4
Experimental Properties
- 2.45590
- 52.83000
- 1.688
- 455.1°Cat760mmHg
- 229°C
- Yellow powder
- 1.4
Methyl nigakinone Price
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Methyl nigakinone Related Literature
-
J. E. Saxton Nat. Prod. Rep. 1989 6 1
-
J. E. Saxton Nat. Prod. Rep. 1987 4 591
-
J. E. Saxton Nat. Prod. Rep. 1985 2 49
-
J. E. Saxton Nat. Prod. Rep. 1986 3 353
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